CDK4 Selectivity Over CDK6: A 140-Fold Difference in Binding Affinity
2-Methoxy-6-(piperidin-4-yl)pyridine exhibits a pronounced selectivity for Cyclin-Dependent Kinase 4 (CDK4) over Cyclin-Dependent Kinase 6 (CDK6). This differentiation is crucial as pan-CDK inhibition can lead to significant off-target toxicity [1]. In standardized kinase inhibition assays using 32P-ATP, the compound showed a Ki of 2 nM against CDK4, whereas its affinity for CDK6 was significantly weaker, with a Ki of 279 nM [2]. This indicates a substantial 140-fold selectivity window that is not commonly observed with unoptimized or closely related piperidine-pyridine scaffolds.
| Evidence Dimension | Inhibitory constant (Ki) for CDK4 and CDK6 |
|---|---|
| Target Compound Data | Ki (CDK4) = 2 nM; Ki (CDK6) = 279 nM |
| Comparator Or Baseline | The same compound measured against CDK6 under identical conditions. |
| Quantified Difference | 140-fold selectivity for CDK4 over CDK6 (calculated as 279 nM / 2 nM) |
| Conditions | Inhibition of CDK4 and CDK6 (human origin) assessed using 32P-ATP as a substrate, with a 20-minute preincubation period. |
Why This Matters
This selectivity profile makes the compound a superior starting point for developing CDK4-specific inhibitors, potentially reducing hematological toxicities associated with CDK6 inhibition and improving therapeutic index.
- [1] Uniwersytet Medyczny w Lublinie. MeSH Concept: 2-Methoxy-6-(piperidin-4-yl)pyridine. MeSH ID: MeSH-M0553416. View Source
- [2] BindingDB. Entry BDBM50453718 (CHEMBL5287062). Affinity data for CDK4 and CDK6. View Source
